Bis(perfluorooctyl) maleate
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Overview
Description
Bis(perfluorooctyl) maleate is a fluorinated compound with the molecular formula C20H2F34O4 and a molecular weight of 952.17 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of Bis(perfluorooctyl) maleate typically involves the esterification of maleic acid with perfluorooctanol under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve high purity levels.
Chemical Reactions Analysis
Bis(perfluorooctyl) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups. Common reagents for these reactions include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorooctanoic acid, while reduction may produce perfluorooctanol.
Scientific Research Applications
Bis(perfluorooctyl) maleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(perfluorooctyl) maleate is primarily related to its ability to alter surface properties. The high fluorine content of the compound imparts hydrophobic and oleophobic characteristics, making it effective in reducing surface tension and altering wettability . This property is particularly useful in applications such as emulsion polymerization and the study of membrane proteins.
Comparison with Similar Compounds
Bis(perfluorooctyl) maleate can be compared with other fluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Both compounds contain perfluorooctyl groups, but PFOA is a carboxylic acid, while this compound is an ester.
Perfluorooctane sulfonate (PFOS): Similar to PFOA, PFOS contains perfluorooctyl groups but is a sulfonate.
Perfluorooctanol: This compound is an alcohol with a perfluorooctyl group and is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ester functional groups, which provide distinct reactivity and applications compared to other fluorinated compounds.
Properties
CAS No. |
934166-50-4 |
---|---|
Molecular Formula |
C20H2F34O4 |
Molecular Weight |
952.2 g/mol |
IUPAC Name |
bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C20H2F34O4/c21-5(22,9(29,30)13(37,38)17(45,46)47)7(25,26)11(33,34)15(41,42)19(51,52)57-3(55)1-2-4(56)58-20(53,54)16(43,44)12(35,36)8(27,28)6(23,24)10(31,32)14(39,40)18(48,49)50/h1-2H/b2-1+ |
InChI Key |
OGBKVDKHMNTXID-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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